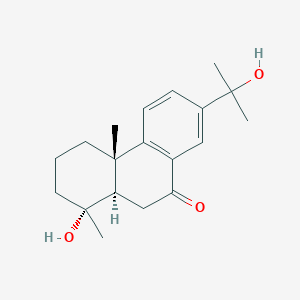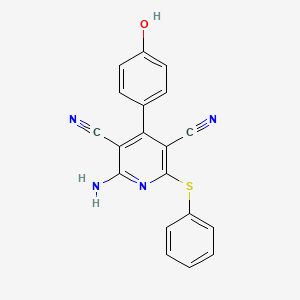
7-Ethoxyresorufin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the production likely follows similar principles to those used in laboratory synthesis, with scaling up of the processes and optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxyresorufin-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by cytochrome P450 enzymes, particularly CYP1A1, to form resorufin.
Deethylation: This is a specific type of oxidation where the ethoxy group is removed, resulting in the formation of resorufin.
Common Reagents and Conditions
Cytochrome P450 Enzymes: These enzymes are commonly used to catalyze the oxidation and deethylation reactions of this compound.
Fluorometric Assays: These assays are used to monitor the reactions, as the product resorufin is highly fluorescent.
Major Products
Applications De Recherche Scientifique
7-Ethoxyresorufin-d5 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 7-Ethoxyresorufin-d5 involves its deethylation by cytochrome P450 enzymes, particularly CYP1A1 . This process converts this compound into resorufin, a highly fluorescent compound . The deethylation reaction is used to measure the activity of cytochrome P450 enzymes in various biological and environmental samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethoxyresorufin: The non-deuterated form of 7-Ethoxyresorufin-d5, used similarly as a substrate for cytochrome P450 enzymes.
Resorufin: The product formed from the deethylation of this compound, used in various fluorometric assays.
7-Methoxyresorufin: Another substrate for cytochrome P450 enzymes, used in similar assays to study enzyme activity.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in studying pharmacokinetics and metabolic profiles. Deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in drug development and environmental studies .
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
7-(1,1,2,2,2-pentadeuterioethoxy)phenoxazin-3-one |
InChI |
InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3/i1D3,2D2 |
Clé InChI |
CRCWUBLTFGOMDD-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


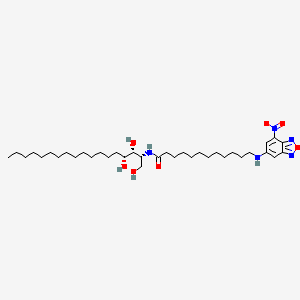
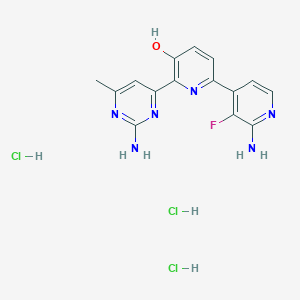
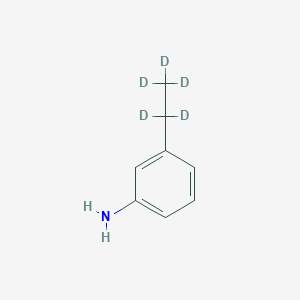
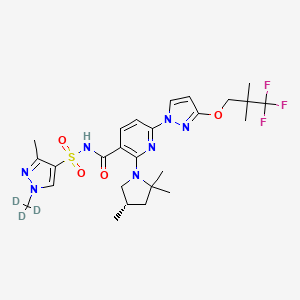

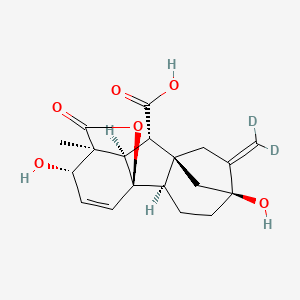
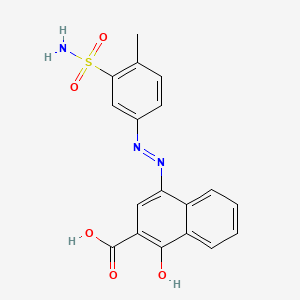
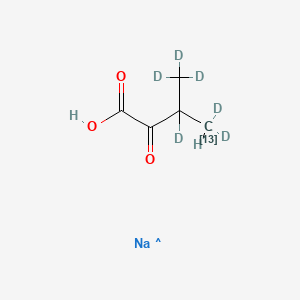
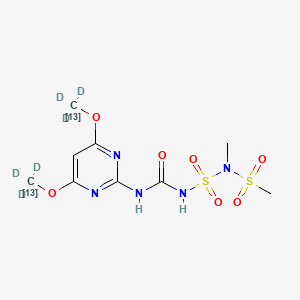

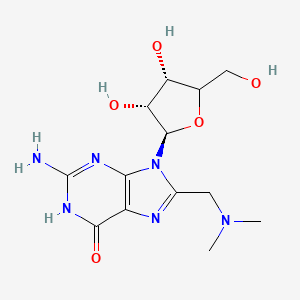
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
